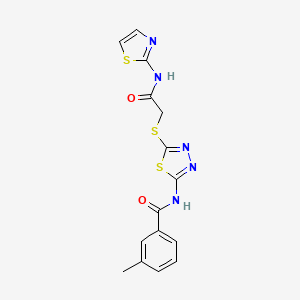

3-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

3-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a benzamide moiety via a thioether bridge. This compound is structurally optimized for targeting microbial and enzymatic pathways, leveraging the thiadiazole scaffold’s known role in antimicrobial and anticancer agents .

Propriétés

IUPAC Name |

3-methyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2S3/c1-9-3-2-4-10(7-9)12(22)18-14-19-20-15(25-14)24-8-11(21)17-13-16-5-6-23-13/h2-7H,8H2,1H3,(H,16,17,21)(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXRDHLDVJRPPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It is known that thiazole derivatives have been found to exhibit diverse biological activities. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives are known to interact with various biological targets to exert their effects. The exact interaction would depend on the specific structure of the derivative and the target it interacts with.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, pain sensation, microbial growth, viral replication, nerve function, and tumor growth, among others.

Result of Action

Given the diverse biological activities of thiazole derivatives, the effects could potentially include reduced inflammation, alleviation of pain, inhibition of microbial growth or viral replication, protection of nerve cells, and inhibition of tumor growth.

Activité Biologique

3-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that incorporates multiple pharmacologically active moieties, including thiazole, thiadiazole, and benzamide. This structural diversity contributes to its significant biological activities, which have been the subject of various research studies.

Overview of Biological Activities

The compound exhibits a range of biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory domains. The thiazole and thiadiazole moieties are known for their potential as enzyme inhibitors and receptor modulators.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole ring demonstrate notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting significant potency compared to standard antibiotics .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-methyl-N-(5-(... | 32.6 | Candida albicans |

| 2-amino-1,3,4-thiadiazole derivatives | 47.5 | E. coli |

Anticancer Properties

The anticancer potential of 3-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has been explored in various studies. Notably, derivatives of 1,3,4-thiadiazoles have shown cytotoxic effects against human cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and H460 (lung cancer). IC50 values for these compounds often fall within the range of 0.28 to 10 µg/mL .

| Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|

| HCT116 | 3.29 | High |

| MCF-7 | 0.28 | Very High |

| H460 | 10 | Moderate |

The mechanism by which 3-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exerts its effects involves interaction with specific targets in cellular pathways. It may act as an enzyme inhibitor by binding to the active sites of enzymes or modulating receptor functions through agonistic or antagonistic actions .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a related thiadiazole derivative displayed superior activity against Candida albicans compared to fluconazole, highlighting the potential of these compounds in treating fungal infections .

- Cytotoxicity Assessment : In vitro tests revealed that certain thiadiazole derivatives inhibited growth in multiple cancer cell lines with varying degrees of effectiveness. The structure–activity relationship analysis indicated that modifications at specific positions on the thiadiazole ring significantly influenced their anticancer activity .

Comparaison Avec Des Composés Similaires

Research Implications

The compound’s balance of lipophilicity and anticandidal activity positions it as a promising lead for antifungal drug development. However, structural optimization (e.g., hybridizing with cyano groups for enzyme inhibition) could broaden its therapeutic scope. Further studies on in vivo pharmacokinetics and toxicity are warranted.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

- Methodological Answer: Synthesis optimization requires precise control of:

- Temperature : Reactions often proceed under reflux (e.g., 80–100°C) to enhance kinetics while avoiding decomposition .

- Solvent Choice : Polar aprotic solvents like DMF or THF improve solubility of intermediates, while ethanol/water mixtures aid in precipitation for purification .

- Catalysts/Reagents : Coupling agents (e.g., EDCI, HOBt) are critical for amide bond formation, and bases like triethylamine neutralize byproducts .

- Reaction Monitoring : Thin-layer chromatography (TLC) with chloroform:acetone (3:1) tracks progress, while HPLC ensures final purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing structural integrity?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and hydrogen environments (e.g., δ 7.52–7.94 ppm for aromatic protons) .

- Infrared Spectroscopy (IR) : Peaks at 1649–1670 cm⁻¹ indicate carbonyl (C=O) groups; 3310 cm⁻¹ corresponds to N–H stretches .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion matching C₁₆H₁₅N₅O₃S₃) .

- X-ray Crystallography : Resolves bond lengths (e.g., C=N: 1.27–1.32 Å; C–N: ~1.47 Å) and dihedral angles for stereochemical confirmation .

Advanced Research Questions

Q. How can computational methods predict biological targets and mechanisms of action?

- Methodological Answer:

- Molecular Docking : Software like AutoDock Vina assesses binding affinity to targets (e.g., kinases, DNA topoisomerases). For example, thiazole-thiadiazole hybrids show ΔG values ≤ -8 kcal/mol, suggesting strong interactions .

- QSAR Modeling : Correlates substituent electronic effects (e.g., electron-withdrawing groups like –CF₃) with bioactivity trends (IC₅₀ values) .

- MD Simulations : Evaluates stability of ligand-protein complexes over 100 ns trajectories, identifying key hydrogen bonds (e.g., NH⋯O=C) .

Q. What strategies resolve contradictions in bioactivity data across studies of analogous compounds?

- Methodological Answer:

- Comparative Assays : Standardize protocols (e.g., MTT assay for cytotoxicity) to minimize variability in IC₅₀ values .

- Metabolic Stability Testing : Liver microsome assays (e.g., human CYP450 isoforms) differentiate intrinsic activity from pharmacokinetic artifacts .

- Structural-Activity Landscapes : Cluster analogs by substituent patterns (e.g., methyl vs. methoxy groups) to identify outliers in activity datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.